

Spectroscopic Analysis of (+)-2,3-Butanediamine: A Technical Guide

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Compound of Interest		
Compound Name:	2,3-Butanediamine, (+)-	
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This technical guide provides a comprehensive overview of the spectroscopic data for (+)-2,3-Butanediamine, a chiral diamine of interest in coordination chemistry and pharmaceutical development. Due to the limited availability of specific experimental spectra for the (+)-enantiomer, this guide presents a combination of computed data, expected spectral characteristics based on the molecular structure, and representative data from closely related compounds.

Molecular Structure and Properties

(+)-2,3-Butanediamine, with the chemical formula $C_4H_{12}N_2$ and a molecular weight of 88.15 g/mol , is a chiral molecule existing as a pair of enantiomers.[1][2] The "(+)" designation refers to its dextrorotatory property. The structure contains two stereocenters at the C2 and C3 positions.

Spectroscopic Data

The following tables summarize the expected and calculated spectroscopic data for (+)-2,3-Butanediamine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.0-1.2	Doublet	6H	-СН3
~2.5-2.8	Multiplet	2H	-CH
~1.5-2.0	Broad Singlet	4H	-NH2

Note: The chemical shifts are estimations based on typical values for similar aliphatic amines. The exact values can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~15-25	-CH₃
~45-55	-CH

Note: A ¹³C NMR spectrum for 2,3-butanediamine is available on PubChem, acquired on a Varian XL-100 instrument.[1] The chemical shifts provided here are estimates based on the molecular structure.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Broad	N-H Stretch (Amine)
2850-2970	Strong	C-H Stretch (Alkyl)
1590-1650	Medium	N-H Bend (Amine)
1450-1470	Medium	C-H Bend (Alkyl)
1000-1200	Medium	C-N Stretch

Table 3: Mass Spectrometry (MS) Data



m/z	Relative Intensity	Assignment
88.10	Moderate	[M]+ (Molecular Ion)
73.08	High	[M-CH₃] ⁺
44.07	High	[CH3CHN H2] ⁺

Note: The exact mass of (+)-2,3-Butanediamine is 88.100048391 Da.[1] The fragmentation pattern is predicted based on the typical behavior of aliphatic amines, where alpha-cleavage is a dominant fragmentation pathway.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 10-20 mg of (+)-2,3-Butanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be noted. Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.



- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
 - The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).



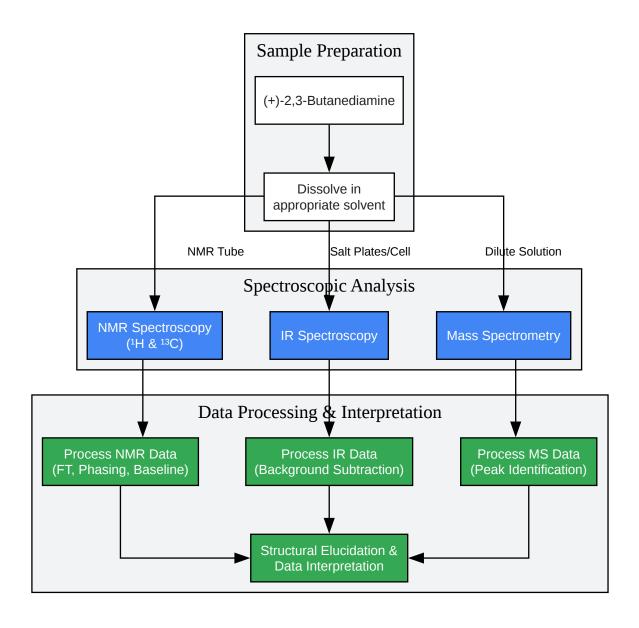
3.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.
 - For EI, the sample is vaporized before ionization.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
 - The resulting spectrum will show the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (+)-2,3-Butanediamine.





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Caption: General workflow for spectroscopic analysis.

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